molecular formula C10H6ClFN2O3 B13938410 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B13938410
M. Wt: 256.62 g/mol
InChI Key: NGFBDEMCRAHDIY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetically versatile quinolinone derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound integrates multiple functional handles—chloro, fluoro, and nitro substituents—on a 1-methylquinolin-2(1H)-one scaffold, making it a valuable building block for the construction of diverse chemical libraries . Quinolinone derivatives are recognized as privileged structures in drug discovery, with the 1-methyl-2-quinolone (MeQone) framework frequently serving as a core structure in various alkaloids and biologically active compounds . The strategic placement of the electron-withdrawing nitro group at the 3-position is particularly noteworthy. This group can significantly activate the quinolinone framework for nucleophilic substitution reactions and serve as a precursor for further functionalization, such as reduction to an amino group . The chloro substituent at the 4-position is an excellent leaving group, enabling efficient derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce a wide range of carbon and nitrogen-based functionalities . The additional fluoro substituent on the benzene ring can be used to fine-tune electronic properties and molecular interactions. Research into analogous nitroquinolones has demonstrated their utility as key intermediates in optimizing potent inhibitors for protein targets. For instance, similar 4-chloro-nitroquinolinones have been used as core scaffolds in the development of inhibitors for the B-cell lymphoma 6 (BCL6) protein, which is a target in oncology research . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H6ClFN2O3

Molecular Weight

256.62 g/mol

IUPAC Name

4-chloro-6-fluoro-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C10H6ClFN2O3/c1-13-7-3-2-5(12)4-6(7)8(11)9(10(13)15)14(16)17/h2-4H,1H3

InChI Key

NGFBDEMCRAHDIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C(C1=O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 4-Chloro-6-fluoroquinolin-2(1H)-one

One common precursor is 4-chloro-6-fluoroquinolin-2(1H)-one . This compound can be prepared by treating 6-fluoro-2-methylquinolin-4(1H)-one with phosphorus oxychloride (POCl₃) under reflux conditions.

Step Reagents & Conditions Outcome Yield
1 6-Fluoro-2-methylquinolin-4(1H)-one + POCl₃ Stir at 110 °C for 3 hours 95%
2 Quench in ice water, neutralize with NaHCO₃ Extract organic layer, dry, concentrate White solid, m.p. 84–86 °C

Reference: Iridium-Catalyzed Borylation study, 2022

Nitration to Introduce the Nitro Group at Position 3

Nitration is typically performed on the 4-chloroquinolin-2(1H)-one derivatives to introduce the nitro group at the 3-position. This is achieved by treatment with a mixture of sulfuric acid and nitric acid at low temperatures (around 0 °C).

Step Reagents & Conditions Outcome Yield
1 4-Chloroquinolin-2(1H)-one + H₂SO₄ + HNO₃ Stir at 0 °C for 1 hour Nitro intermediate formed
2 Pour onto ice, filter precipitate Wash to neutral pH, dry ~79% crude nitroquinolinone

Reference: ACS Journal of Medicinal Chemistry, 2021

N-Methylation of the Quinolinone Nitrogen

The N-1 methylation is commonly carried out using iodomethane in the presence of a base such as sodium hydride in DMF at low temperature (0 °C).

Step Reagents & Conditions Outcome Yield
1 Nitroquinolin-2(1H)-one + NaH + CH₃I in DMF Stir at 0 °C for 1 hour 71%
2 Workup by addition of brine and filtration N-methylated nitroquinolinone isolated White solid

Reference: ACS Journal of Medicinal Chemistry, 2021

Representative Synthetic Scheme

Step Intermediate/Compound Reaction Type Conditions Notes
1 6-Fluoro-2-methylquinolin-4(1H)-one Chlorination POCl₃, 110 °C, 3 h Forms 4-chloro-6-fluoroquinolin-2(1H)-one
2 4-Chloro-6-fluoroquinolin-2(1H)-one Nitration H₂SO₄/HNO₃, 0 °C, 1 h Introduces nitro group at position 3
3 4-Chloro-6-fluoro-3-nitroquinolin-2(1H)-one N-Methylation NaH, CH₃I, DMF, 0 °C, 1 h Methylates nitrogen at position 1

Analytical and Purification Notes

  • Crude products from nitration and methylation steps are often isolated by filtration and washing.
  • Further purification may involve chromatography techniques such as flash column chromatography or reverse-phase HPLC depending on the purity required.
  • Characterization typically includes NMR (¹H, ¹³C, ¹⁹F), melting point determination, and mass spectrometry.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Time Yield (%) Key Notes
Chlorination POCl₃, 6-fluoro-2-methylquinolin-4(1H)-one 110 °C 3 h 95 Formation of 4-chloro-6-fluoroquinolin-2(1H)-one
Nitration H₂SO₄ + HNO₃ 0 °C 1 h 79 Nitro group introduction at position 3
N-Methylation NaH + CH₃I in DMF 0 °C 1 h 71 Methylation of quinolinone nitrogen

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, especially at the nitro group.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline backbone.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the nitro, chloro, and fluoro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct substituent pattern differentiates it from related quinolinones. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one C₁₀H₇ClFN₂O₃ Cl (4), F (6), CH₃ (1), NO₂ (3) 255.63 (calculated) High reactivity due to nitro group
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () C₉H₅ClFNO₂ Cl (3), F (6), OH (4) 213.59 Potential antimicrobial activity
4-Chloro-6-nitroquinolin-2(1H)-one () C₉H₅ClN₂O₃ Cl (4), NO₂ (6) 224.60 Intermediate in dye synthesis
3-Chloro-4-methoxy-1-methyl-6-nitroquinolin-2(1H)-one () C₁₁H₁₀ClN₂O₄ Cl (3), OCH₃ (4), CH₃ (1), NO₂ (6) 283.05 Solubility enhanced by methoxy group
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one () C₁₆H₁₃ClN₂O Cl (6), CH₃ (1), NH₂ (3), Ph (4) 284.75 Pharmaceutical impurity candidate

Key Observations:

Substituent Effects on Reactivity: The nitro group at position 3 in the target compound (vs. hydroxy in ) increases electrophilicity, favoring nucleophilic substitution or reduction reactions . Fluorine at position 6 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Chlorine at position 4 (vs. position 3 in ) may influence regioselectivity in cross-coupling reactions .

Comparative Applications: Compounds with nitro groups (e.g., ) are often used as intermediates in explosives or dyes, while hydroxy or amino-substituted derivatives () are explored for bioactivity .

Biological Activity

The compound 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 2651224-49-4) is a member of the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is C10H6ClFN2O3C_{10}H_{6}ClFN_{2}O_{3}, and it has a molecular weight of 244.62 g/mol. The structure includes a quinoline core with specific substitutions that influence its biological properties.

PropertyValue
Molecular FormulaC₁₀H₆ClFN₂O₃
Molecular Weight244.62 g/mol
CAS Number2651224-49-4
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one exhibit significant antimicrobial properties. A study focused on the synthesis of 3-nitroquinolones demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Screening

In a screening assay, derivatives of quinoline were tested for their antibacterial activity using Mueller Hinton broth. The results indicated that certain derivatives, including those with similar structures to 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one, showed promising results against both Gram-positive and Gram-negative bacteria .

Antileishmanial Activity

Recent research has explored the potential of quinoline derivatives as antileishmanial agents. A review highlighted the efficacy of various substituted quinolines in inhibiting Leishmania species, suggesting that 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may also possess similar antileishmanial properties .

The biological activity of quinoline derivatives often involves interference with nucleic acid synthesis or inhibition of specific enzymes crucial for microbial survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function .

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, it is essential to consider its safety profile. Preliminary data indicate that it may pose risks such as skin irritation and acute toxicity if ingested .

Table 2: Toxicological Data

Toxicity ParameterValue
Acute ToxicityHarmful if swallowed
Skin Irritation RiskCauses skin irritation

Q & A

Q. What are the established synthetic routes for preparing 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one and its analogs?

Methodological Answer: The synthesis typically involves multi-step functionalization of the quinolinone core. Key reactions include:

  • Halogenation : Bromination or chlorination using reagents like Br₂ in acetic acid or Cl₂ in dioxane to introduce halogen substituents (e.g., at the 4-position) .
  • Nitration : Introduction of nitro groups via mixed acid systems (HNO₃/H₂SO₄) at specific positions (e.g., 3-nitro derivatives) .
  • Acylation : Vilsmeier-Haack conditions (DMF/POCl₃) for formylation or acetylation, as observed in related quinolinone derivatives . Characterization involves 1H/13C NMR to confirm substituent positions (e.g., disappearance of active methylene protons post-reaction) and IR spectroscopy to identify carbonyl stretches (~1650–1700 cm⁻¹) .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of solvents (e.g., ethanol/DMF mixtures) to obtain high-quality crystals.
  • Data Collection : Using diffractometers (e.g., Nonius MACH-3) with Mo/Kα radiation. Parameters like unit cell dimensions (e.g., monoclinic system with β ≈ 91.8°) and space group (e.g., P2₁/n) are refined .
  • Refinement : SHELXL software for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H···O interactions in quinolinones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between NMR, IR, or mass spectrometry data require:

  • Multi-Technique Validation : For example, conflicting NMR signals may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or 2D techniques (COSY, HSQC) can clarify assignments .
  • Computational Support : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR vibrational modes, cross-referenced with experimental data .
  • Crystallographic Confirmation : SC-XRD resolves ambiguities in regiochemistry, as seen in 3-acetylquinolinone derivatives where acetyl orientation was confirmed via XRD .

Q. What advanced strategies optimize the biological activity of quinolin-2(1H)-one derivatives?

Methodological Answer: To enhance antimicrobial or pharmacological properties:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3 (nitro), 4 (chloro), and 6 (fluoro) to modulate electron-withdrawing effects. For example, fluoro-substituted analogs (e.g., compound 6a) showed MIC values of 16–32 μg/mL against P. aeruginosa .
  • Bioassay Protocols : Two-fold serial dilution for MIC determination against Gram-negative/-positive bacteria and fungi. Activity is compared to reference standards (e.g., streptomycin) .
  • Metabolic Stability Tests : Microsomal assays (e.g., liver microsomes) to evaluate oxidative degradation, with LC-MS/MS quantification of parent compound decay.

Q. What crystallographic challenges arise when analyzing halogenated nitroquinolinones, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in Halogen Positions : Chloro/fluoro substituents may exhibit positional disorder. Partial occupancy refinement in SHELXL can model this .
  • Twinned Crystals : Common in nitro-containing compounds. The HKLF 5 format in SHELXL enables twin law refinement (e.g., using a twofold axis) .
  • High Z′ Structures : Multi-molecule asymmetric units (e.g., Z′ = 2) require careful analysis of intermolecular interactions (π-π stacking, halogen bonding) .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling halogenated nitroquinolinones?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃, Br₂) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation, per MSDS guidelines .

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